4-(1H-imidazol-5-yl)benzaldehyde
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Overview
Description
4-(1H-imidazol-5-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It features an imidazole ring attached to a benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds that have shown significant activity against certain bacteria .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through a condensation reaction .
Biochemical Pathways
It is used in the synthesis of various compounds, which suggests it may play a role in several biochemical reactions .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones
Cellular Effects
The cellular effects of 4-(1H-Imidazol-4-yl)benzaldehyde are not well studied. It is known that imidazole derivatives can have significant effects on cellular processes
Molecular Mechanism
It is known that imidazole derivatives can interact with various biomolecules and influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-5-yl)benzaldehyde typically involves the condensation of imidazole derivatives with benzaldehyde under acidic or basic conditions. One common method includes the reaction of imidazole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be used to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-imidazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed:
Oxidation: 4-(1H-Imidazol-4-yl)benzoic acid.
Reduction: 4-(1H-Imidazol-4-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used
Scientific Research Applications
4-(1H-imidazol-5-yl)benzaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
- 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
- 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
Comparison: 4-(1H-imidazol-5-yl)benzaldehyde is unique due to the position of the imidazole ring on the benzaldehyde moiety, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXECRQWEELXIAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595012 |
Source
|
Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149169-88-0 |
Source
|
Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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